molecular formula C23H42N2O3S B12672265 3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide CAS No. 97158-34-4

3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide

Cat. No.: B12672265
CAS No.: 97158-34-4
M. Wt: 426.7 g/mol
InChI Key: YMTIFDKNEKBIGR-UHFFFAOYSA-N
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Description

3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide is a complex organic compound with the molecular formula C23H42N2O3S. This compound is characterized by the presence of an amino group, a hexadecyloxy group, and a sulphonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. The process often includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Alkylation: Introduction of the hexadecyloxy group.

    Sulphonation: Addition of the sulphonamide group.

Each step requires specific reagents and conditions, such as concentrated acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and alkyl halides for alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure systems, and automated control systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulphonamide group can be reduced under specific conditions.

    Substitution: The hexadecyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkyl or aryl derivatives.

Scientific Research Applications

3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hexadecyloxy group can interact with lipid membranes. The sulphonamide group may inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a hexadecyloxy group.

    3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a hexadecyloxy group.

    3-Amino-4-methoxyacetanilide: Features a methoxy group instead of a hexadecyloxy group.

Uniqueness

3-Amino-4-(hexadecyloxy)-N-methylbenzenesulphonamide is unique due to the presence of the long hexadecyloxy chain, which imparts distinct lipophilic properties. This makes it particularly useful in applications involving lipid membranes and hydrophobic environments.

Properties

CAS No.

97158-34-4

Molecular Formula

C23H42N2O3S

Molecular Weight

426.7 g/mol

IUPAC Name

3-amino-4-hexadecoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C23H42N2O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-18-17-21(20-22(23)24)29(26,27)25-2/h17-18,20,25H,3-16,19,24H2,1-2H3

InChI Key

YMTIFDKNEKBIGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)N

Origin of Product

United States

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